

# Cefquinome vs. Ceftiofur: A Comparative Analysis of Their Impact on the Gut Microbiome

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## Compound of Interest

Compound Name: Cefquinome

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This guide provides a detailed comparison of the effects of two fourth-generation cephalosporin antibiotics, **cefquinome** and ceftiofur, on the gut microbiome. The information presented is based on experimental data from peer-reviewed studies, offering insights into the differential impacts of these commonly used veterinary drugs.

## Executive Summary

Recent research demonstrates that while both **cefquinome** and ceftiofur, parenterally administered, can disrupt the gut microbiome, **cefquinome** appears to have a more pronounced and widespread effect. A key study in pigs revealed that **cefquinome** administration led to a significant decrease in microbial diversity and affected a larger number of bacterial genera compared to ceftiofur.<sup>[1][2]</sup> Conversely, ceftiofur treatment was associated with a more specific selection for certain antimicrobial resistance genes (ARGs).<sup>[1][2]</sup> Both antibiotics were shown to increase the abundance of Proteobacteria.<sup>[1][2]</sup> The gut microbiome and the associated resistome in the study animals tended to return to baseline levels 21 days after the cessation of treatment for both drugs.<sup>[1][2]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative findings from a comparative study by Rutjens et al. (2023), which investigated the impact of intramuscular administration of **cefquinome** and ceftiofur on the porcine gut microbiome.<sup>[1][2]</sup>

Table 1: Impact on Alpha Diversity (Shannon Index)

Treatment Group	Before Treatment (BT)	End of Treatment (ET)	7 Days Post-Treatment (7d)	21 Days Post-Treatment (21d)
Control	No significant change	No significant change	No significant change	No significant change
Ceftiofur	No significant change	No significant change	No significant change	No significant change
Cefquinome	No significant change	No significant change	Significant Decrease*	Recovery to initial levels

\*Bonferroni-corrected P-value  $\leq 0.10$ [\[1\]](#)

Table 2: Differential Impact on Bacterial Genera

Feature	Ceftiofur	Cefquinome
Number of Significantly Affected Genera	8	18

Table 3: Impact on Phylum and Genus Abundance

Taxonomic Level	Treatment	Observation
Phylum	Ceftiofur	Increase in Proteobacteria
Cefquinome	Increase in Proteobacteria	
Genus	Ceftiofur	Selection in Bacteroides (containing TetQ), Prevotella (containing CfxA6), and Escherichia coli (containing blaTEM-1)
Cefquinome	Significant impact on 18 genera	

Table 4: Impact on Antimicrobial Resistance Genes (ARGs)

Treatment	Number of Significantly Increased ARGs	Associated Genera
Ceftiofur	1 (tetQ)	Bacteroides
Cefquinome	6 (including CfxA6)	No clear correlation

## Experimental Protocols

The primary comparative data is derived from a study by Rutjens et al. (2023). The key experimental methodologies are detailed below.

### Animal Model and Treatment[1][2]

- Animals: 17 clinically healthy pigs.
- Groups:
  - Ceftiofur-treated (n=6)
  - Cefquinome**-treated (n=6)

- Control (n=5)
- Dosage and Administration:
  - Ceftiofur: 3 mg/kg body weight, intramuscularly, for 3 consecutive days.
  - **Cefquinome**: 2 mg/kg body weight, intramuscularly, for 5 consecutive days.
- Sample Collection: Fecal samples were collected at four time points:
  - Before treatment (BT)
  - End of treatment (ET)
  - 7 days post-treatment (7d)
  - 21 days post-treatment (21d)

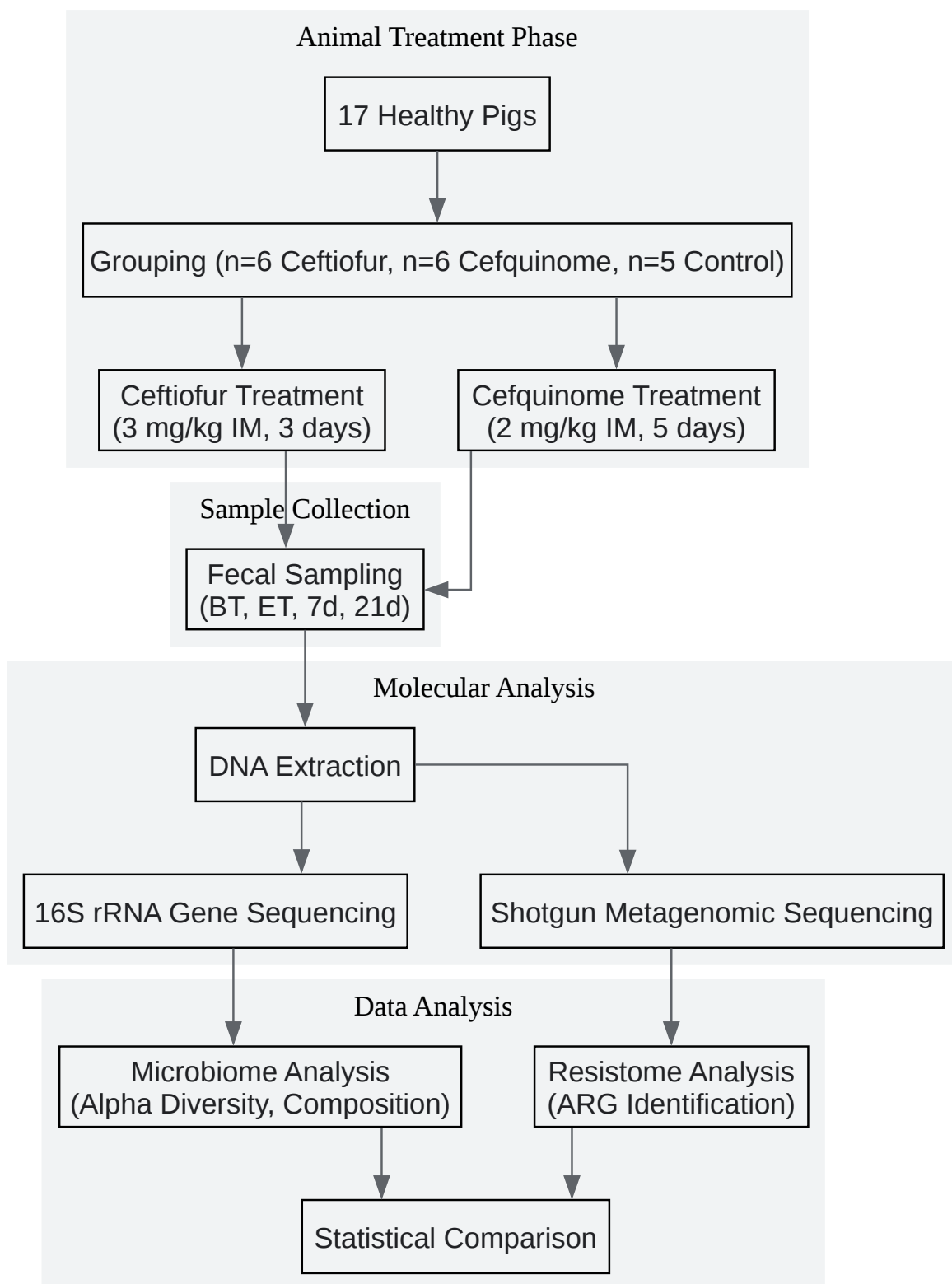
## Microbiome and Resistome Analysis[1][2]

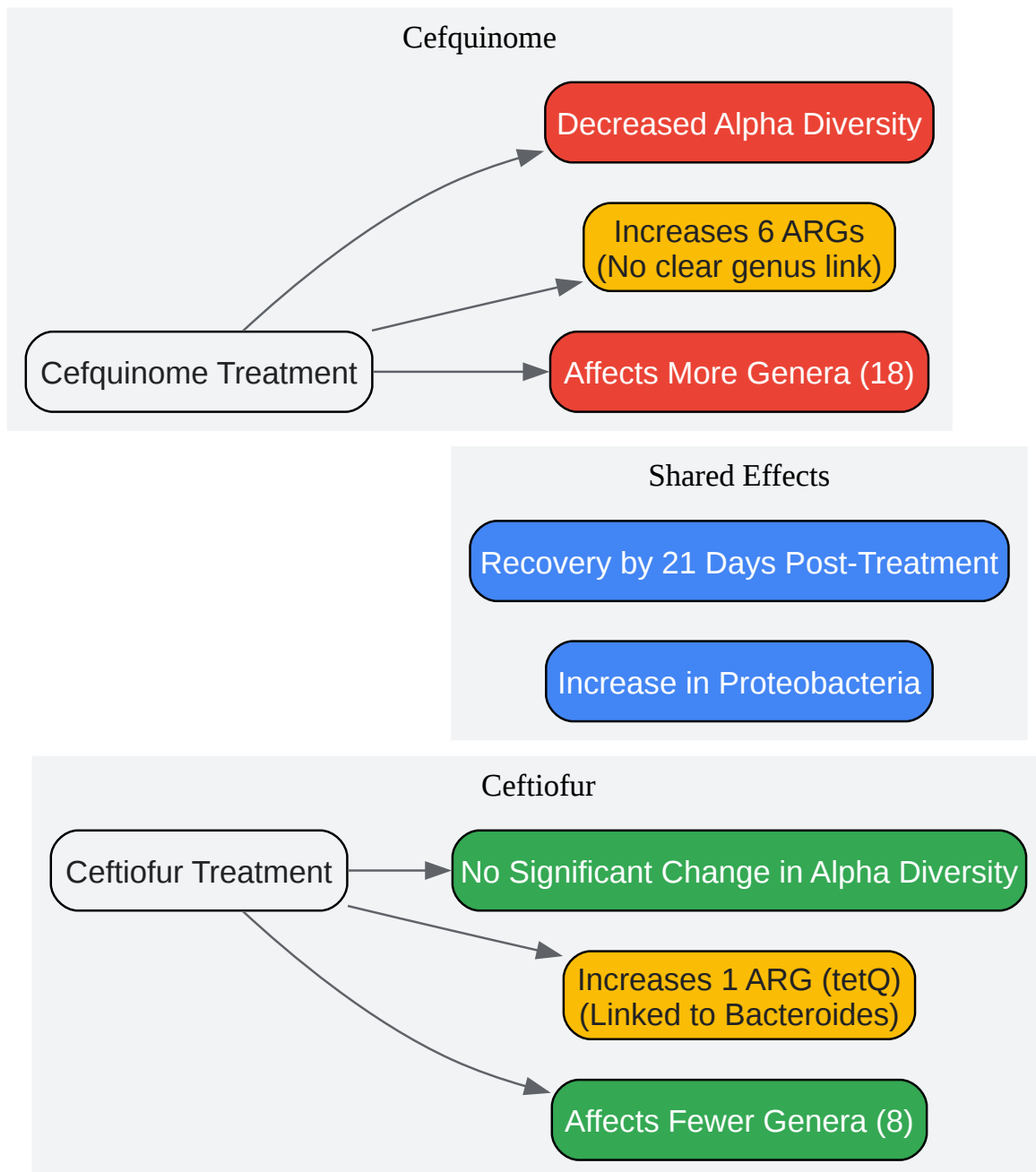
- DNA Extraction: DNA was extracted from fecal samples.
- Sequencing:
  - Microbiome: Long-read 16S rRNA gene sequencing.
  - Resistome: Shotgun metagenomic sequencing.
- Data Analysis:
  - Microbiome: Taxonomic assignment and alpha diversity (Shannon index) calculation. Differential abundance analysis was performed using DESeq2.
  - Resistome: Identification and quantification of antimicrobial resistance genes.

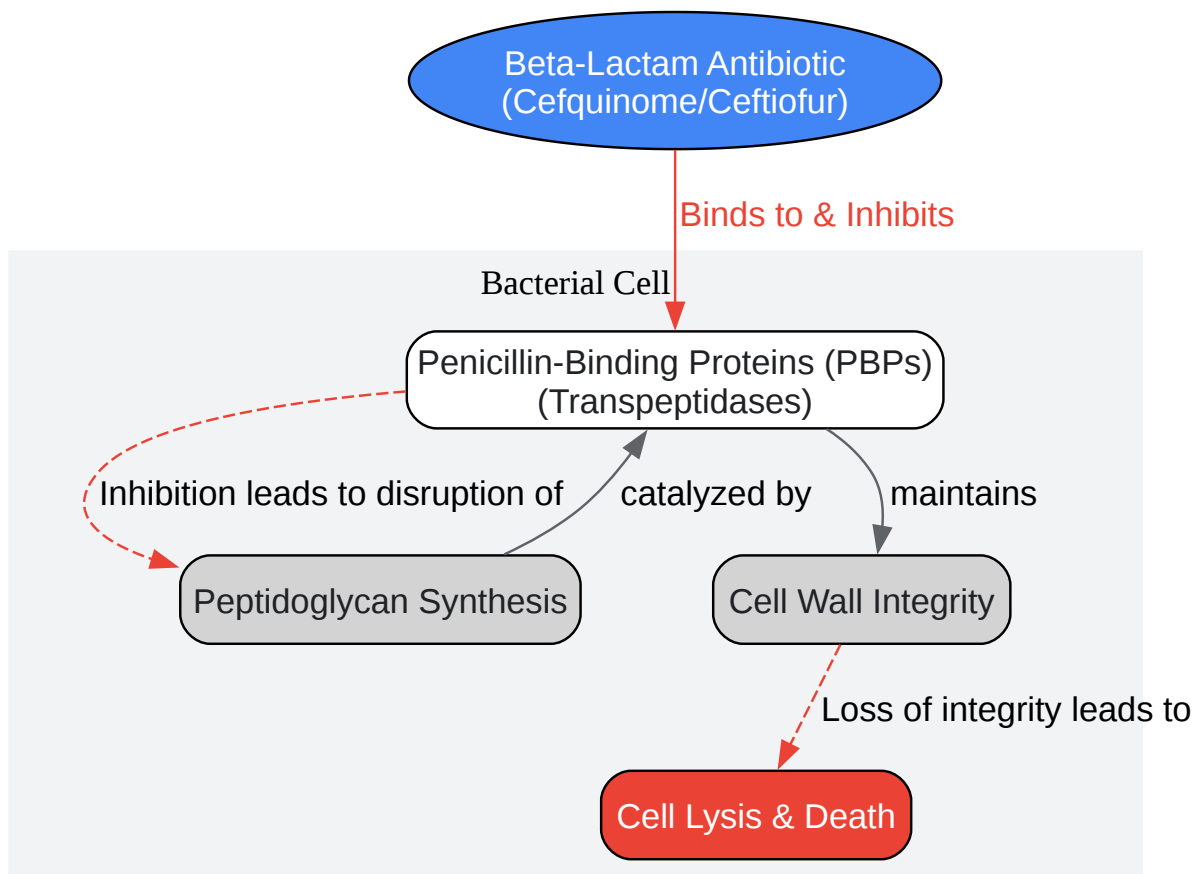
A study by Fleury et al. (2015) on the impact of ceftiofur in pigs used quantitative PCR to analyze the main bacterial groups and quantified short-chain fatty acids.[3] Another study in neonatal lambs by Zeineldin et al. (2022) also utilized sequencing of genomic DNA from fecal samples to analyze the microbiome.[4][5]

## Visualizations

## Experimental Workflow







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